1-Ethyl-2-methylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

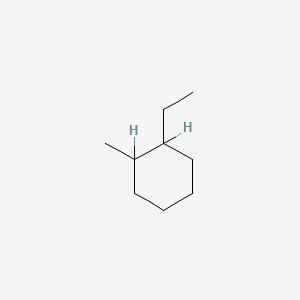

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARGIVYWQPXRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863258 | |

| Record name | 1-Ethyl-2-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | Cyclohexane, 1-ethyl-2-methyl-, cis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3728-54-9, 4923-77-7, 4923-78-8 | |

| Record name | Cyclohexane, 1-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-ethyl-2-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-ethyl-2-methyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Ethyl-2-methylcyclohexane, a substituted cyclohexane (B81311) of interest in various chemical research domains. This document details established methodologies, including Grignard reactions followed by dehydration and hydrogenation, as well as the Wittig reaction. Each method is presented with detailed experimental protocols, quantitative data where available, and a discussion of stereochemical considerations.

Introduction

This compound (C₉H₁₈, MW: 126.24 g/mol ) is a saturated carbocyclic compound existing as two diastereomers: cis-1-ethyl-2-methylcyclohexane (B13812897) and trans-1-ethyl-2-methylcyclohexane. The stereochemical arrangement of the ethyl and methyl groups significantly influences the molecule's physical and chemical properties. The synthesis of specific stereoisomers is crucial for applications where molecular geometry dictates biological activity or material properties. This guide explores the key synthetic strategies to access this molecule, with a focus on procedural details and stereochemical control.

Synthetic Strategies

Two principal and effective routes for the synthesis of this compound are outlined below:

-

Grignard Reaction with 2-Methylcyclohexanone (B44802) followed by Dehydration and Hydrogenation: This is a versatile and widely used method that allows for the construction of the carbon skeleton and subsequent removal of the oxygen functionality.

-

Wittig Reaction of 2-Methylcyclohexanone followed by Hydrogenation: This classical olefination reaction provides an alternative for the introduction of the ethyl group as part of an exocyclic double bond, which is then reduced.

A third, less common approach involves the Friedel-Crafts alkylation or acylation of an aromatic precursor followed by catalytic hydrogenation . However, this method often suffers from challenges in controlling regioselectivity and preventing polysubstitution and carbocation rearrangements, making it a less favored route for the specific synthesis of this compound.

Method 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step sequence is a robust method for the synthesis of this compound, commencing with the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclohexanone.

Signaling Pathway Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2-methylcyclohexanol via Grignard Reaction [1]

-

Materials:

-

Magnesium turnings

-

Iodine crystal (initiator)

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2-Methylcyclohexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-ethyl-2-methylcyclohexanol.

-

Step 2: Dehydration of 1-Ethyl-2-methylcyclohexanol

-

Materials:

-

Crude 1-Ethyl-2-methylcyclohexanol from Step 1

-

85% Phosphoric acid or concentrated Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped for distillation, combine the crude 1-ethyl-2-methylcyclohexanol with a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.

-

Heat the mixture to induce dehydration. The resulting alkene mixture will co-distill with water. The collection temperature should be monitored.

-

Collect the distillate in a receiving flask.

-

Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The dried liquid, a mixture of 1-ethyl-2-methylcyclohexene and 1-ethylidene-2-methylcyclohexane, can be used in the next step without further purification.

-

Step 3: Catalytic Hydrogenation of the Alkene Mixture

-

Materials:

-

Alkene mixture from Step 2

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol (B145695) or Ethyl Acetate (B1210297)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (typically 1-5 mol%).

-

Subject the mixture to an atmosphere of hydrogen gas (this can be done using a balloon filled with hydrogen for small-scale reactions or a Parr hydrogenator for larger scales).

-

Stir the reaction vigorously until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield this compound as a mixture of cis and trans isomers.

-

Stereochemical Considerations

The stereochemical outcome of this synthesis is determined in the Grignard and dehydration steps. The addition of the ethyl Grignard reagent to 2-methylcyclohexanone can produce two diastereomeric alcohols. The ratio of these isomers is influenced by steric hindrance. Subsequent acid-catalyzed dehydration (E1 mechanism) proceeds through a carbocation intermediate, which can lead to a mixture of alkene isomers. The final catalytic hydrogenation typically occurs via syn-addition of hydrogen to the less hindered face of the double bond.

Quantitative Data

| Step | Reactants | Products | Typical Yield | Diastereomeric Ratio (cis:trans) |

| 1 | 2-Methylcyclohexanone, Ethylmagnesium bromide | 1-Ethyl-2-methylcyclohexanol | High (often >80%) | Varies with conditions |

| 2 & 3 | 1-Ethyl-2-methylcyclohexanol | This compound | Good (overall for 2 steps) | Dependent on intermediates and hydrogenation conditions |

Note: Specific, cited yields and diastereomeric ratios for the complete synthesis of this compound were not found in the surveyed literature. The values provided are typical for these types of reactions.

Method 2: Wittig Reaction and Hydrogenation

The Wittig reaction offers a regioselective method to form a carbon-carbon double bond, in this case, to produce 1-ethylidene-2-methylcyclohexane, which is subsequently hydrogenated.

Signaling Pathway Diagram

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocols

Step 1: Synthesis of 1-Ethylidene-2-methylcyclohexane via Wittig Reaction [2][3]

-

Materials:

-

Ethyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Methylcyclohexanone

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base (1.0 equivalent) dropwise. The formation of the ylide is often indicated by a color change (e.g., to orange or red).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for at least 1 hour.

-

In a separate flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF and cool to 0 °C.

-

Slowly add the prepared ylide solution to the stirred solution of 2-methylcyclohexanone.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

-

Step 2: Catalytic Hydrogenation of 1-Ethylidene-2-methylcyclohexane

-

This step follows the same procedure as Step 3 in Method 1.

Stereochemical Considerations

The Wittig reaction itself does not introduce a new stereocenter at the double bond in this specific case. However, the subsequent hydrogenation of the exocyclic double bond will create a new stereocenter at the carbon bearing the ethyl group. The facial selectivity of the hydrogenation will determine the ratio of the cis and trans diastereomers of this compound. Hydrogenation with a heterogeneous catalyst like Pd/C generally occurs from the less sterically hindered face of the double bond.

Quantitative Data

| Step | Reactants | Products | Typical Yield | Diastereomeric Ratio (cis:trans) |

| 1 | 2-Methylcyclohexanone, Ethyltriphenylphosphonium ylide | 1-Ethylidene-2-methylcyclohexane | Moderate to Good | Not applicable |

| 2 | 1-Ethylidene-2-methylcyclohexane | This compound | High (>90%) | Dependent on hydrogenation conditions |

Note: Specific, cited yields for this particular Wittig reaction and subsequent hydrogenation were not found in the surveyed literature. The values are based on typical outcomes for similar reactions.

Spectroscopic Data for this compound

The characterization of the cis and trans isomers of this compound is typically performed using NMR and IR spectroscopy, as well as mass spectrometry.

Table of Spectroscopic Data:

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| cis-1-Ethyl-2-methylcyclohexane | Characteristic aliphatic signals | Characteristic aliphatic signals | ~2920, 2850 (C-H stretch), 1450, 1375 | 126 (M+), 97, 83, 69, 55, 41 |

| trans-1-Ethyl-2-methylcyclohexane | Characteristic aliphatic signals | Characteristic aliphatic signals | ~2920, 2850 (C-H stretch), 1450, 1375 | 126 (M+), 97, 83, 69, 55, 41 |

Note: Detailed, assigned NMR chemical shifts can be found in spectral databases such as the NIST WebBook and SpectraBase.[4][5][6][7][8][9][10][11][12]

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving a Grignard reaction with 2-methylcyclohexanone, followed by dehydration and catalytic hydrogenation. This route offers a reliable method for constructing the desired carbon framework. An alternative approach utilizing a Wittig reaction to form an exocyclic alkene, followed by hydrogenation, is also a viable strategy. The choice of method may depend on the desired stereochemical outcome, the availability of starting materials, and the scale of the synthesis. Careful control of reaction conditions, particularly in the Grignard and hydrogenation steps, is crucial for influencing the diastereomeric ratio of the final product. For drug development and other applications requiring high stereochemical purity, chiral separation techniques or stereoselective synthetic methods would be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Cyclohexane, 1-ethyl-2-methyl-, cis- | C9H18 | CID 23620236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H18 | CID 35413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Cyclohexane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 8. Trans-1-ethyl-2-methycyclohexane | C9H18 | CID 23620237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexane, 1-ethyl-2-methyl- [webbook.nist.gov]

- 10. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR [m.chemicalbook.com]

- 11. Cyclohexane, 1-ethyl-2-methyl-, trans- [webbook.nist.gov]

- 12. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C₉H₁₈. As a substituted cyclohexane (B81311), its chemical and physical properties are of significant interest in various fields, including organic synthesis, fuel technology, and as a non-polar solvent. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its stereoisomers, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Stereoisomerism

This compound exists as two geometric isomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. The spatial arrangement of the ethyl and methyl groups relative to the plane of the cyclohexane ring dictates their distinct physical and chemical characteristics. The trans isomer is generally more stable due to reduced steric hindrance between the alkyl substituents.[1]

Physicochemical Properties

The physical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for its application and handling in a laboratory setting.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [2][3][4] |

| Molecular Weight | 126.24 g/mol | [2][3][4] |

| CAS Number | 3728-54-9 (for the mixture of isomers) | [2][3] |

Isomer-Specific Properties

| Property | cis-1-Ethyl-2-methylcyclohexane | trans-1-Ethyl-2-methylcyclohexane |

| CAS Number | 4923-77-7 | 4923-78-8 |

| Boiling Point | 155.98 °C | 151 °C |

| Density | 0.8060 g/cm³ | 0.794 g/cm³ |

| Refractive Index | 1.4410 | 1.438 |

Thermochemical Data

Thermochemical data provides insight into the stability and energy content of the molecule.

| Property | Value | Isomer | Reference |

| Standard Liquid Enthalpy of Combustion (Δc H°liquid) | -5873.79 ± 0.84 kJ/mol | trans | [5] |

| Enthalpy of Formation of Liquid at Standard Conditions (Δf H°liquid) | - | - | [3][6][7] |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectrum | Key Features |

| ¹³C NMR | Provides information on the carbon skeleton. The number and chemical shifts of the signals can distinguish between the cis and trans isomers due to different steric environments. |

| GC-MS | The mass spectrum shows a molecular ion peak (M⁺) at m/z 126, confirming the molecular weight. Fragmentation patterns are characteristic of alkyl-substituted cyclohexanes. |

| FTIR | The spectrum is characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1450 cm⁻¹. |

Experimental Protocols

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus: Thiele tube, thermometer, capillary tube, small test tube (fusion tube), heating source (Bunsen burner or oil bath).

Procedure:

-

A small amount of the this compound sample is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

Procedure:

-

A clean and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped, and weighed again (m₂).

-

The volume of the pycnometer (V) is known or can be determined by filling it with a liquid of known density (e.g., distilled water).

-

The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V.

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus: Abbe refractometer, light source (sodium lamp), dropper.

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS identifies the components based on their mass-to-charge ratio.

Experimental Setup:

-

Gas Chromatograph: Equipped with a capillary column (e.g., non-polar, like DB-1).

-

Mass Spectrometer: With an electron ionization (EI) source.

-

Carrier Gas: Helium or hydrogen.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

-

Separation: The oven temperature is programmed to ramp up, allowing for the separation of the cis and trans isomers.

-

Ionization: As the separated components elute from the GC column, they enter the MS ion source and are bombarded with electrons, causing ionization and fragmentation.

-

Detection: The ions are separated by the mass analyzer based on their m/z ratio and detected.

-

Data Analysis: The resulting chromatogram shows the retention times of the isomers, and the mass spectrum for each peak is used for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

Apparatus: FTIR spectrometer, sample cell (e.g., salt plates for liquids).

Procedure:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental interferences.

-

A thin film of the liquid this compound sample is placed between two salt (e.g., NaCl or KBr) plates.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded.

-

The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Visualizations

Caption: Chair conformations of cis and trans-1-Ethyl-2-methylcyclohexane.

Reactivity

As a saturated hydrocarbon, this compound is relatively unreactive. It does not react with most acids, bases, oxidizing agents, or reducing agents under normal conditions. However, it can undergo certain reactions under specific conditions:

-

Combustion: Like all alkanes, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of UV light, it can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism to form various halogenated derivatives.

-

Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C and C-H bonds can break, leading to the formation of smaller, unsaturated hydrocarbons.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, safety glasses, and appropriate respiratory protection should be worn. In case of skin contact, wash thoroughly with soap and water.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound, with a particular emphasis on its stereoisomers. The presented quantitative data, experimental protocols, and visualizations offer a comprehensive resource for researchers, scientists, and professionals in drug development and other related fields. A thorough understanding of these properties is fundamental for the safe and effective use of this compound in various scientific and industrial applications.

References

- 1. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chymist.com [chymist.com]

- 7. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1-Ethyl-2-methylcyclohexane, a saturated cyclic hydrocarbon. An understanding of the stereochemical aspects of substituted cyclohexanes is fundamental in various fields, including medicinal chemistry and material science, where the three-dimensional arrangement of atoms can significantly influence molecular properties and interactions. This document details the structure, nomenclature, and relative stability of the stereoisomers of this compound, supported by quantitative thermodynamic data and detailed experimental protocols for their synthesis and analysis.

Introduction to the Stereoisomers of this compound

This compound (C₉H₁₈) is a disubstituted cyclohexane (B81311) with two stereocenters at carbons 1 and 2. This gives rise to two diastereomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. Each of these diastereomers exists as a pair of enantiomers, resulting in a total of four stereoisomers.

The cis isomer has the ethyl and methyl groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. The conformational analysis of these isomers is crucial for understanding their relative stabilities, which is primarily dictated by steric strain arising from axial substituents in the chair conformation.

dot```dot graph stereoisomers { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

"this compound" [pos="0,2!"]; cis [label="cis-1-Ethyl-2-methylcyclohexane", pos="-2,0.5!"]; trans [label="trans-1-Ethyl-2-methylcyclohexane", pos="2,0.5!"];

enantiomer_cis1 [label="(1R,2S)", pos="-2.5,-1!"]; enantiomer_cis2 [label="(1S,2R)", pos="-1.5,-1!"]; enantiomer_trans1 [label="(1R,2R)", pos="1.5,-1!"]; enantiomer_trans2 [label="(1S,2S)", pos="2.5,-1!"];

"this compound" -- cis [label="Diastereomers"]; "this compound" -- trans; cis -- enantiomer_cis1 [label="Enantiomers"]; cis -- enantiomer_cis2; trans -- enantiomer_trans1 [label="Enantiomers"]; trans -- enantiomer_trans2; }

Caption: Chair conformations of cis-1-Ethyl-2-methylcyclohexane.

Quantitative Thermodynamic Data

The relative stabilities of the cis and trans isomers can be quantified by their heats of formation and combustion. The trans isomer is thermodynamically more stable than the cis isomer due to the energetic favorability of the diequatorial conformation.

[1][2]| Property | cis-1-Ethyl-2-methylcyclohexane | trans-1-Ethyl-2-methylcyclohexane | | :--- | :--- | :--- | | Standard Liquid Enthalpy of Combustion (ΔH°c,liq) | -5933.1 ± 1.2 kJ/mol | -5928.3 ± 1.2 kJ/mol | | Standard Liquid Enthalpy of Formation (ΔH°f,liq) | -244.4 ± 1.2 kJ/mol | -249.2 ± 1.2 kJ/mol |

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

Synthesis via Catalytic Hydrogenation

A common method for the synthesis of this compound stereoisomers is the catalytic hydrogenation of 1-ethyl-2-methylbenzene (B166441). This reaction typically yields a mixture of the cis and trans isomers.

dot

Caption: General workflow for the synthesis and analysis of this compound stereoisomers.

Protocol: Catalytic Hydrogenation of 1-Ethyl-2-methylbenzene

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, add 1-ethyl-2-methylbenzene and a suitable solvent such as ethanol (B145695) or acetic acid. Add a catalytic amount of platinum(IV) oxide (PtO₂) (Adam's catalyst).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to approximately 100-500 psi of hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the theoretical amount of hydrogen has been consumed, which can be monitored by a drop in pressure.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans-1-Ethyl-2-methylcyclohexane, can be purified by fractional distillation or preparative gas chromatography.

Separation and Analysis by Gas Chromatography

Gas chromatography (GC) is an effective technique for separating the cis and trans diastereomers of this compound. Due to their different shapes and boiling points, they will have different retention times on a GC column.

Protocol: Gas Chromatographic Separation

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a good starting point. For enantiomeric separation, a chiral stationary phase would be required. *[3] Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: An initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This program should be optimized for baseline separation of the isomers.

-

Detector: FID at 250-300 °C.

The cis isomer is generally expected to have a slightly shorter retention time than the more stable trans isomer on a non-polar column.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the stereoisomers.

-

¹H NMR: The chemical shifts and coupling constants of the methine protons at C1 and C2 can provide information about their axial or equatorial orientation, thus helping to distinguish between conformers and isomers.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. The chemical shifts of the ring carbons are also sensitive to the stereochemistry of the substituents.

Spectra for this compound can be found in databases such as SpectraBase. M[4][5]ass spectrometry (MS), often coupled with GC (GC-MS), can be used to confirm the molecular weight and fragmentation pattern of the isomers.

The stereochemistry of this compound is a classic example of conformational analysis in disubstituted cyclohexanes. The trans isomer is thermodynamically more stable than the cis isomer due to the preference of both alkyl groups to occupy equatorial positions in the chair conformation, thereby minimizing steric strain. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals working with this and related alicyclic compounds. The principles outlined herein are broadly applicable to the study of other substituted cyclohexanes, which are prevalent motifs in pharmacologically active molecules and advanced materials.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C9H18 | CID 35413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane, 1-ethyl-2-methyl-, cis- | C9H18 | CID 23620236 - PubChem [pubchem.ncbi.nlm.nih.gov]

conformational analysis of trans-1-Ethyl-2-methylcyclohexane

An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.

Executive Summary

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. This document provides a detailed . The chair conformation is the most stable form of the cyclohexane (B81311) ring, minimizing both angle and torsional strain.[1] For disubstituted cyclohexanes, the spatial arrangement of substituents dictates the relative stability of the two possible chair conformations that interconvert via a "ring-flip." Our analysis demonstrates that for trans-1-Ethyl-2-methylcyclohexane, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is quantified by evaluating the steric strain arising from 1,3-diaxial and gauche interactions. The diequatorial conformer is favored by approximately 11.8 kJ/mol.

Conformational Isomers of trans-1-Ethyl-2-methylcyclohexane

The trans configuration in a 1,2-disubstituted cyclohexane necessitates that the two substituents are on opposite sides of the ring. This arrangement allows for two distinct chair conformations: one where both the ethyl and methyl groups occupy equatorial positions (diequatorial) and another, accessible through a ring-flip, where both groups are in axial positions (diaxial).[2][3]

-

Diequatorial (e,e) Conformer: The ethyl group is on C1 in an equatorial position, and the methyl group is on C2, also in an equatorial position.

-

Diaxial (a,a) Conformer: Following a ring-flip, the ethyl group on C1 occupies an axial position, and the methyl group on C2 is also in an axial position.

The equilibrium between these two conformers heavily favors the one with lower steric strain.

Analysis of Steric Strain

The relative stability of cyclohexane conformers is determined by steric strain, which primarily arises from two types of interactions: 1,3-diaxial interactions and gauche interactions.[4]

1,3-Diaxial Interactions

This is a significant destabilizing interaction that occurs when an axial substituent is in close proximity to the axial hydrogens on the same side of the ring, located two carbons away (at the C3 and C5 positions relative to the substituent at C1).[2][5][6]

-

Diequatorial (e,e) Conformer: In this conformation, both substituents are in equatorial positions. Equatorial substituents point away from the ring and do not experience significant 1,3-diaxial interactions.[7]

-

Diaxial (a,a) Conformer: This conformer is highly destabilized by multiple 1,3-diaxial interactions:

Gauche Interactions

A gauche interaction, similar to that in gauche butane, occurs between substituents on adjacent carbons with a dihedral angle of approximately 60°.[6][9]

-

Diequatorial (e,e) Conformer: A single gauche interaction exists between the equatorial ethyl and methyl groups.

-

Diaxial (a,a) Conformer: A gauche interaction also exists between the two axial substituents. However, the steric strain in this conformer is overwhelmingly dominated by the severe 1,3-diaxial interactions.

Quantitative Energetic Analysis

The energetic penalty for a substituent to be in an axial position versus an equatorial one is known as its "A-value," which corresponds to the change in Gibbs free energy (ΔG).[10][11] A-values are additive and allow for the estimation of the total steric strain in a given conformer.

A-Values and Strain Energy Calculation

The A-value for a methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol), which accounts for two 1,3-diaxial interactions with hydrogen, each contributing about 3.8 kJ/mol.[4][5][6] The A-value for an ethyl group is slightly higher, about 8.0 kJ/mol (1.9 kcal/mol).

-

Strain in Diequatorial (e,e) Conformer: The only significant strain is the gauche interaction between the adjacent ethyl and methyl groups. This is energetically valued at approximately 3.8 kJ/mol .[12][13]

-

Strain in Diaxial (a,a) Conformer: The total strain is the sum of the 1,3-diaxial interactions for both groups.

-

Strain from axial methyl group: 7.6 kJ/mol

-

Strain from axial ethyl group: 8.0 kJ/mol

-

Total Strain ≈ 7.6 + 8.0 = 15.6 kJ/mol . This calculation is analogous to the analysis of trans-1,2-dimethylcyclohexane, where the diaxial conformer has four 1,3-diaxial interactions, resulting in a total strain of 4 x 3.8 kJ/mol = 15.2 kJ/mol.[8][12]

-

The energy difference (ΔE) between the two conformers is: ΔE = E(diaxial) - E(diequatorial) ≈ 15.6 kJ/mol - 3.8 kJ/mol = 11.8 kJ/mol

This significant energy difference indicates that the equilibrium will overwhelmingly favor the diequatorial conformation.[14]

Data Presentation

The quantitative data for the conformational analysis is summarized below.

| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) |

| Methyl (-CH₃) | 7.6 | 1.8 |

| Ethyl (-CH₂CH₃) | 8.0 | 1.9 |

| Conformer | Steric Interactions | Total Strain Energy (kJ/mol) | Relative Stability |

| Diequatorial (e,e) | 1 x Gauche (Me-Et) | ~3.8 | More Stable |

| Diaxial (a,a) | 1,3-diaxial (Me-H) x 2 1,3-diaxial (Et-H) x 2 | ~15.6 | Less Stable |

Experimental Protocols

The determination of conformational energies (A-values) is primarily achieved through experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for quantifying conformational equilibria.

Methodology:

-

Sample Preparation: The substituted cyclohexane is dissolved in a suitable solvent that remains liquid at low temperatures (e.g., CS₂ or deuterated freons).

-

Low-Temperature Measurement: The sample is cooled within the NMR spectrometer probe until the rate of the chair-chair interconversion becomes slow on the NMR timescale. At this point, the signals for the axial and equatorial conformers, which are averaged at room temperature, resolve into distinct peaks.

-

Signal Integration: The equilibrium constant (K) is determined by integrating the signals corresponding to each conformer. For instance, in ¹³C NMR, the signals for specific carbons in the axial and equatorial forms can be integrated.[15]

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant using the equation: ΔG° = -RT ln K where R is the gas constant and T is the temperature in Kelvin. By performing measurements at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) components can also be determined.[16]

Computational Chemistry

Molecular mechanics and quantum chemistry calculations provide theoretical estimates of conformational energies.

Methodology:

-

Conformer Generation: The 3D structures of both the diequatorial and diaxial conformers are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or Møller-Plesset perturbation theory (MP2).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain accurate electronic energies.

-

Relative Energy Determination: The difference in the calculated energies of the two conformers provides a theoretical value for their relative stability.

Visualizations

Conformational Equilibrium

Caption: Equilibrium between the diequatorial and diaxial conformers.

Steric Strain Analysis

Caption: Destabilizing 1,3-diaxial interactions in the diaxial conformer.

Experimental Workflow: NMR Protocol

Caption: Workflow for determining conformational energy via low-temperature NMR.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jove.com [jove.com]

- 4. Video: Stability of Substituted Cyclohexanes [jove.com]

- 5. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch3 - Substituted Cyclohexanes [chem.ucalgary.ca]

- 8. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 9. echemi.com [echemi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. brainly.com [brainly.com]

- 15. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data and Analysis of 1-Ethyl-2-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the diastereomers of 1-Ethyl-2-methylcyclohexane. Due to the limited availability of complete, experimentally derived public data, this guide combines available information with predicted spectroscopic values to offer a detailed analysis for researchers in organic chemistry, drug development, and related fields.

Molecular Structure and Stereoisomerism

This compound (C₉H₁₈) is a saturated cyclic hydrocarbon featuring two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring. This results in the existence of two diastereomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-methylcyclohexane. The relative orientation of the ethyl and methyl groups dictates the conformational preferences of the cyclohexane ring and significantly influences their respective NMR spectra.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Proton | cis-1-Ethyl-2-methylcyclohexane | trans-1-Ethyl-2-methylcyclohexane |

| CH₃ (methyl) | ~ 0.85 (d) | ~ 0.88 (d) |

| CH₂CH₃ (ethyl-CH₃) | ~ 0.89 (t) | ~ 0.91 (t) |

| CH (C2) | ~ 1.20-1.35 (m) | ~ 1.05-1.20 (m) |

| CH (C1) | ~ 1.35-1.50 (m) | ~ 1.25-1.40 (m) |

| CH₂ (ethyl-CH₂) | ~ 1.30-1.45 (m) | ~ 1.30-1.45 (m) |

| Cyclohexane CH₂ | ~ 1.00-1.80 (m) | ~ 1.00-1.80 (m) |

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Carbon | cis-1-Ethyl-2-methylcyclohexane | trans-1-Ethyl-2-methylcyclohexane |

| CH₃ (methyl) | ~ 15.0 | ~ 19.5 |

| CH₂CH₃ (ethyl-CH₃) | ~ 11.5 | ~ 12.0 |

| C2 | ~ 30.0 | ~ 35.5 |

| C1 | ~ 38.0 | ~ 42.0 |

| CH₂CH₃ (ethyl-CH₂) | ~ 25.0 | ~ 28.0 |

| C6 | ~ 35.0 | ~ 36.0 |

| C3 | ~ 34.0 | ~ 35.0 |

| C5 | ~ 27.0 | ~ 27.5 |

| C4 | ~ 26.0 | ~ 26.5 |

Note: Chemical shifts are referenced to TMS (0 ppm).

Key 2D NMR Correlations (Predicted)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of proton and carbon signals. The following diagrams illustrate the expected key correlations for the diastereomers of this compound.

Caption: Molecular structures of cis- and trans-1-Ethyl-2-methylcyclohexane.

Caption: Predicted key COSY correlations for this compound.

An In-Depth Technical Guide to the Infrared Spectrum of 1-Ethyl-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Ethyl-2-methylcyclohexane, a saturated hydrocarbon with applications as a solvent and in organic synthesis. Understanding its vibrational properties through IR spectroscopy is crucial for its identification, purity assessment, and for studying conformational isomers. This document details the experimental protocols for acquiring the IR spectrum, presents a thorough analysis of the spectral data, and provides a logical workflow for its interpretation.

Introduction to the Infrared Spectroscopy of Alkyl Cyclohexanes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. For a molecule like this compound (C₉H₁₈), the IR spectrum is dominated by absorptions arising from the stretching and bending vibrations of its numerous carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The positions, intensities, and shapes of these absorption bands provide a unique "fingerprint" of the molecule and are sensitive to its stereochemistry, specifically the cis and trans isomerism arising from the relative orientation of the ethyl and methyl substituents on the cyclohexane (B81311) ring.

The cyclohexane ring primarily exists in a stable chair conformation to minimize steric and torsional strain. The substituents can occupy either axial or equatorial positions, and the interplay of these conformations influences the vibrational spectrum.

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound can be achieved through several standard methods, primarily Fourier Transform Infrared (FTIR) spectroscopy. The choice of method depends on the physical state of the sample and the desired information.

a) Gas-Phase FTIR Spectroscopy

Gas-phase spectroscopy provides a spectrum of the isolated molecule, free from intermolecular interactions.

-

Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell of known path length. The cell is typically heated to ensure complete vaporization and to prevent condensation on the cell windows.

-

Instrumentation: A commercial FTIR spectrometer equipped with a gas cell is used. The optical path of the cell can be varied to optimize the signal intensity.

-

Data Acquisition:

-

A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental absorptions.

-

The sample is introduced into the cell, and the sample spectrum is recorded.

-

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of multiple scans to improve the signal-to-noise ratio.

-

b) Liquid-Phase FTIR Spectroscopy (Neat Sample)

This method is simpler and provides information about the molecule in its condensed phase.

-

Sample Preparation: A drop of neat (undiluted) liquid this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum is recorded with the empty salt plates in the beam path.

-

The sample is mounted, and the sample spectrum is acquired.

-

The data is processed as described for the gas-phase method.

-

c) Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for liquid samples that requires minimal sample preparation.

-

Sample Preparation: A small drop of this compound is placed directly onto the surface of an ATR crystal (e.g., diamond or ZnSe).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum is collected with the clean, empty ATR crystal.

-

The sample is applied, and the sample spectrum is recorded. The ATR crystal is then cleaned for subsequent measurements.

-

Data Presentation: IR Spectrum of this compound

The infrared spectrum of this compound is characterized by strong absorptions in the C-H stretching region and a complex fingerprint region with various bending and rocking vibrations. The data presented here is based on the gas-phase spectra of the cis and trans isomers available from the National Institute of Standards and Technology (NIST) spectral database.

Table 1: Key Vibrational Frequencies and Assignments for trans-1-Ethyl-2-methylcyclohexane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2962 | Strong | Asymmetric C-H stretching in CH₃ groups |

| ~2925 | Very Strong | Asymmetric C-H stretching in CH₂ groups (ring and ethyl) |

| ~2872 | Strong | Symmetric C-H stretching in CH₃ groups |

| ~2853 | Strong | Symmetric C-H stretching in CH₂ groups (ring and ethyl) |

| ~1465 | Medium | CH₂ scissoring (bending) |

| ~1450 | Medium | Asymmetric CH₃ bending |

| ~1378 | Weak | Symmetric CH₃ bending (umbrella mode) |

| Below 1350 | Weak-Medium | CH₂ wagging, twisting, and rocking modes; C-C stretching |

Table 2: Key Vibrational Frequencies and Assignments for cis-1-Ethyl-2-methylcyclohexane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2960 | Strong | Asymmetric C-H stretching in CH₃ groups |

| ~2924 | Very Strong | Asymmetric C-H stretching in CH₂ groups (ring and ethyl) |

| ~2870 | Strong | Symmetric C-H stretching in CH₃ groups |

| ~2855 | Strong | Symmetric C-H stretching in CH₂ groups (ring and ethyl) |

| ~1465 | Medium | CH₂ scissoring (bending) |

| ~1450 | Medium | Asymmetric CH₃ bending |

| ~1378 | Weak | Symmetric CH₃ bending (umbrella mode) |

| Below 1350 | Weak-Medium | CH₂ wagging, twisting, and rocking modes; C-C stretching |

Interpretation of the IR Spectrum

The IR spectrum of this compound can be divided into two main regions: the C-H stretching region (3000-2800 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

-

C-H Stretching Region (3000-2800 cm⁻¹): This region is dominated by strong absorption bands due to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the cyclohexane ring and the ethyl substituent. The bands above 2900 cm⁻¹ are typically assigned to asymmetric stretches, while those below 2900 cm⁻¹ correspond to symmetric stretches. The significant overlap of these bands makes it challenging to assign each peak to a specific methyl or methylene group without computational modeling.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorption bands that are unique to the molecule's structure, including its stereochemistry. The bands around 1465 cm⁻¹ and 1450 cm⁻¹ are characteristic of CH₂ scissoring and asymmetric CH₃ bending vibrations, respectively. The weak absorption around 1378 cm⁻¹ is indicative of the symmetric "umbrella" bending mode of the methyl group. The region below 1350 cm⁻¹ contains a multitude of overlapping bands from CH₂ wagging, twisting, and rocking motions, as well as C-C stretching vibrations of the cyclohexane ring and the attached alkyl groups. These bands are highly sensitive to the conformational state of the molecule.

Conformational Effects: The subtle differences in the peak positions and relative intensities in the fingerprint regions of the cis and trans isomers are due to their different conformational preferences. In substituted cyclohexanes, bulkier groups prefer to occupy the equatorial position to minimize steric strain. The relative stability of the conformers for both the cis and trans isomers will influence the overall observed IR spectrum, which is a population-weighted average of the spectra of the individual conformers present at a given temperature.

Logical Workflow for Spectral Analysis

The systematic analysis of the IR spectrum of this compound follows a logical progression from data acquisition to structural elucidation. This workflow can be visualized as a flowchart.

Caption: Workflow for IR Spectral Analysis.

This diagram illustrates the key stages in the analysis of the IR spectrum of this compound, from initial sample handling to the final interpretation and reporting of the structural information.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure and stereochemistry. The characteristic C-H stretching and bending vibrations are readily identifiable, and the unique pattern of absorptions in the fingerprint region allows for the differentiation between the cis and trans isomers. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, is essential for leveraging the full potential of IR spectroscopy in the analysis of this and other alkyl-substituted cycloalkanes. For a more detailed assignment of the individual vibrational modes, particularly in the congested fingerprint region, computational methods such as Density Functional Theory (DFT) calculations are recommended to complement the experimental data.

References

Mass Spectrometry of 1-Ethyl-2-methylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methylcyclohexane (C9H18) is a saturated cyclic hydrocarbon. Its structural characterization is crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential fragment in the mass spectrometric analysis of larger molecules in drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of such volatile organic compounds. This guide provides a detailed overview of the electron ionization (EI) mass spectrometry of this compound, including its fragmentation patterns, quantitative spectral data, and a representative experimental protocol.

Molecular Properties

| Property | Value |

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol [1] |

| CAS Registry Number | 3728-54-9[1] |

| IUPAC Name | This compound[1] |

Electron Ionization Mass Spectrum: Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the cyclohexane (B81311) ring and its substituents. The molecular ion peak (M+) at m/z 126 is typically of low abundance due to the facile fragmentation of the acyclic structure upon ionization. The base peak, the most intense peak in the spectrum, is observed at m/z 97.

The following table summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their estimated relative abundance based on the NIST mass spectrum.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 126 | [C9H18]+• (Molecular Ion) | ~5 |

| 111 | [C8H15]+ | ~20 |

| 97 | [C7H13]+ | 100 (Base Peak) |

| 83 | [C6H11]+ | ~40 |

| 69 | [C5H9]+ | ~60 |

| 55 | [C4H7]+ | ~85 |

| 41 | [C3H5]+ | ~70 |

Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows characteristic pathways for substituted cycloalkanes. The initial event is the removal of an electron to form the molecular ion [C9H18]+•. This high-energy species then undergoes various bond cleavages to yield more stable carbocations.

Two primary fragmentation mechanisms are the loss of the alkyl substituents (ethyl and methyl groups) and the cleavage of the cyclohexane ring.

-

Loss of the Ethyl Group: The most favorable fragmentation pathway involves the cleavage of the bond connecting the ethyl group to the cyclohexane ring. This results in the formation of a stable secondary carbocation with m/z 97, which is the base peak in the spectrum.[1]

-

Loss of the Methyl Group: Cleavage of the methyl group leads to the formation of a fragment ion at m/z 111.

-

Ring Cleavage: The cyclohexane ring can undergo cleavage, often with the loss of neutral fragments like ethene (C2H4, 28 Da). For instance, the peak at m/z 83 can be attributed to the loss of a propyl group or a combination of ring cleavage and substituent loss. Subsequent fragmentations and rearrangements lead to the formation of smaller, stable carbocations at m/z 69, 55, and 41.

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended as a guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

For unknown samples, dilute in the same solvent to an expected concentration within the calibration range.

2. Gas Chromatography (GC) Parameters:

-

Injector:

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent), is suitable for separating volatile hydrocarbons.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Final Temperature: Hold at 150 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Acquisition and Analysis:

-

Acquire data using the instrument's software.

-

Identify the peak corresponding to this compound based on its retention time, which is determined by running a known standard.

-

Confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST).

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the target compound against the concentration of the standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

The following diagram illustrates the general experimental workflow for GC-MS analysis.

Caption: General workflow for the GC-MS analysis of this compound.

References

Thermodynamic Properties of 1-Ethyl-2-methylcyclohexane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of 1-ethyl-2-methylcyclohexane. Delineating the thermodynamic stability and conformational preferences of substituted cyclohexanes is crucial for understanding their chemical behavior, which has implications in various fields, including drug design and materials science. This document summarizes key thermodynamic data, details relevant experimental and computational methodologies, and presents a visual representation of the conformational equilibria.

Introduction

This compound, a disubstituted cycloalkane, exists as two diastereomers: cis-1-ethyl-2-methylcyclohexane (B13812897) and trans-1-ethyl-2-methylcyclohexane. The spatial arrangement of the ethyl and methyl groups on the cyclohexane (B81311) ring dictates the molecule's overall stability and, consequently, its thermodynamic properties. Understanding these properties is fundamental for predicting reaction outcomes, designing molecular structures with desired conformations, and modeling intermolecular interactions. This guide consolidates available experimental and computational data to provide a clear and concise reference for researchers.

Conformational Analysis and Stability

The thermodynamic stability of this compound isomers is primarily governed by steric strain arising from the interactions of the substituents with the cyclohexane ring in its chair conformation. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. Generally, bulky groups prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions.

The trans isomer of this compound is generally more stable than the cis isomer.[1][2] This is because in the most stable conformation of the trans isomer, both the ethyl and methyl groups can occupy equatorial positions, thus minimizing steric hindrance.[1] In contrast, for the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation.

The relative stability of different conformers can be quantitatively assessed using A-values, which represent the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 1: A-Values for Methyl and Ethyl Substituents

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.74 |

| Ethyl | 1.79 |

These values indicate a strong preference for both methyl and ethyl groups to be in the equatorial position. The slightly larger A-value for the ethyl group suggests it is sterically more demanding than the methyl group.

Thermodynamic Data

The following tables summarize the available experimental thermodynamic data for the isomers of this compound. The data is primarily sourced from the NIST Chemistry WebBook.[3][4][5][6][7]

Table 2: Standard Molar Enthalpy of Combustion and Formation for this compound Isomers (Liquid Phase at 298.15 K and 1 atm)

| Isomer | Standard Molar Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | Standard Molar Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Reference |

| cis-1-Ethyl-2-methylcyclohexane | -5897.3 ± 1.2 | -255.4 ± 1.2 | --INVALID-LINK-- |

| trans-1-Ethyl-2-methylcyclohexane | -5890.3 ± 1.2 | -262.4 ± 1.2 | --INVALID-LINK-- |

The more negative enthalpy of formation for the trans isomer confirms its greater thermodynamic stability compared to the cis isomer.

Table 3: Enthalpy of Isomerization

| Reaction | Enthalpy of Reaction (ΔrH°) (kJ/mol) | Temperature (K) | Phase | Reference |

| cis-1-Ethyl-2-methylcyclohexane ⇌ trans-1-Ethyl-2-methylcyclohexane | -7.5 ± 0.4 | 593 | Gas | --INVALID-LINK-- |

The negative enthalpy of reaction further supports the greater stability of the trans isomer.

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like this compound involves several key experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is experimentally determined using a bomb calorimeter.

Principle: A known mass of the liquid sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is measured to calculate the heat of combustion.

Generalized Protocol:

-

A precisely weighed sample of this compound is placed in a crucible inside the bomb.

-

A fuse wire is connected to electrodes within the bomb and positioned to ignite the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The final temperature is recorded, and corrections are made for heat exchange with the surroundings and for the heat of ignition.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8][9][10][11][12]

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Low-temperature NMR spectroscopy is a powerful technique for studying the conformational equilibria of molecules like substituted cyclohexanes.

Principle: At room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this ring flip can be slowed down, allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference between the conformers.

Generalized Protocol:

-

A solution of the this compound isomer is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride).

-

The sample is placed in the NMR spectrometer, and the temperature is lowered incrementally.

-

1H or 13C NMR spectra are acquired at various low temperatures.

-

The coalescence temperature, where the signals for the two chair conformers merge, can be used to determine the energy barrier to ring inversion.

-

At temperatures below coalescence, the signals for the axial and equatorial conformers become sharp and distinct.

-

The relative populations of the conformers are determined by integrating the corresponding signals.

-

The equilibrium constant (Keq) is calculated from the ratio of the conformer populations.

-

The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(Keq).[13][14][15][16]

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair-chair interconversion for the cis and trans isomers of this compound.

Caption: Conformational equilibrium of cis-1-ethyl-2-methylcyclohexane.

Caption: Conformational equilibrium of trans-1-ethyl-2-methylcyclohexane.

Conclusion

The thermodynamic properties of this compound isomers are dictated by their stereochemistry and resulting conformational preferences. The trans isomer is thermodynamically more stable than the cis isomer due to the ability of both alkyl substituents to occupy equatorial positions in the chair conformation, thereby minimizing steric strain. This is quantitatively supported by the more negative standard enthalpy of formation of the trans isomer. Experimental techniques such as bomb calorimetry and low-temperature NMR spectroscopy are essential for determining the key thermodynamic parameters that govern the behavior of these molecules. The provided data and methodologies serve as a valuable resource for researchers in chemistry and related fields.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. Cyclohexane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 4. Cyclohexane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 5. Cyclohexane, 1-ethyl-2-methyl-, trans- [webbook.nist.gov]

- 6. Cyclohexane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 7. Cyclohexane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 8. scimed.co.uk [scimed.co.uk]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. sikhcom.net [sikhcom.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

physical properties of 1-Ethyl-2-methylcyclohexane

An In-depth Technical Guide on the Physical Properties of 1-Ethyl-2-methylcyclohexane

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for key physical property determination, and logical and workflow diagrams to illustrate key concepts and procedures.

Core Physical and Chemical Properties

This compound is a cycloalkane with the chemical formula C9H18.[1][2][3][4][5] Its molecular weight is approximately 126.24 g/mol .[1][2][4][6][7][8] This compound is a flammable liquid and vapor.[2]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Units | Notes |

| Molecular Weight | 126.24 | g/mol | [1][2][4][6][7][8] |

| Boiling Point | 150.84 - 156 | °C | [1][3][9] At 760.00 mm Hg. |

| Melting Point | -77.27 | °C | Estimated.[9] |

| Density | 0.81 | g/cm³ | [9] |

| Refractive Index | 1.4420 - 1.4440 | [9] | |

| Water Solubility | 3.949 | mg/L | Estimated at 25 °C.[1] |

| Vapor Pressure | 4.807 | mmHg | Estimated at 25 °C.[1] |

| Flash Point | 31.90 | °C | Estimated.[1] |

| logP (o/w) | 4.743 | Estimated.[1][9] |

Stereoisomerism

This compound exists as cis and trans stereoisomers, which may have slightly different physical properties. The CAS number for the mixture of isomers is 3728-54-9.[1][2][3][4][5][9] The CAS number for the trans-isomer is 4923-78-8, and for the cis-isomer is also referenced in literature.[6][10][11][12]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[13]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.[13]

-

Procedure:

-

Attach a small test tube containing about 0.5 mL of this compound to a thermometer using a rubber band.[13]

-

Place a capillary tube, with its open end down, into the test tube.[13]

-

Place the assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[13]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[13]

-

Continue heating until a continuous stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[13]

-

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[14][15][16]

-